molecular formula C12H18N4 B11812607 N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine

Cat. No.: B11812607
M. Wt: 218.30 g/mol
InChI Key: LAAVVYPLDWYGQB-UHFFFAOYSA-N
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Description

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, connected via a methylene bridge to a prop-2-en-1-amine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific reaction conditions to ensure the desired product is obtained.

Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . This approach typically relies on intramolecular cyclization reactions, which can limit the variability of substituents in the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct pharmacological and chemical properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C12H18N4/c1-2-5-13-8-11-9-14-12(15-10-11)16-6-3-4-7-16/h2,9-10,13H,1,3-8H2

InChI Key

LAAVVYPLDWYGQB-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=CN=C(N=C1)N2CCCC2

Origin of Product

United States

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